![molecular formula C17H23ClN4O2 B1402398 [5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride CAS No. 1361115-45-8](/img/structure/B1402398.png)
[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride
Overview
Description
[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O2 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging Agent in Parkinson's Disease
- Synthesis of [11C]HG-10-102-01 : This compound, structurally related to 5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl-dimethyl-amine hydrochloride, was synthesized and identified as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. This imaging agent demonstrates high radiochemical purity and specific activity, highlighting its suitability for neurological research (Wang, Gao, Xu, & Zheng, 2017).
Antifungal Activity
- 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives : Compounds structurally similar to the query compound showed significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This study suggests the potential of these derivatives as effective antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Synthesis of Heterocyclic Compounds
- Novel Heterocyclic Derivatives : Research indicates the successful synthesis of heterocyclic compounds derived from benzodifuranyl and thiazolopyrimidines, which are structurally related to the query compound. These compounds were found to have significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Activity
- Microwave Assisted Synthesis : The microwave-assisted synthesis of novel pyrimidines and thiazolidinones, structurally similar to the query compound, demonstrated significant antibacterial activity. This synthesis method provides a novel approach to creating effective antibacterial agents (C.Merugu, Ramesh, & Sreenivasulu, 2010).
Antiangiogenic Potential
- Pyrimidine Derivatives as Antiangiogenic Agents : A study explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, which is structurally related to the query compound. The results indicated that these compounds, particularly one identified as compound (1), have significant potential as antiangiogenic agents due to their binding energy and theoretical results (Jafar & Hussein, 2021).
properties
IUPAC Name |
5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAKZOABIAYBEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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